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Introduction

Deucravacitinib is an innovative, orally administered selective inhibitor of tyrosine kinase 2

(TYK2), a member of the Janus kinase (JAK) family.[1] It is indicated for the treatment of adults

with moderate-to-severe plaque psoriasis who are candidates for systemic therapy or

phototherapy.[2] Deucravacitinib allosterically inhibits TYK2 by binding to its regulatory

pseudokinase domain (JH2), locking the enzyme in an inactive conformation.[1] This selective

inhibition modulates the signaling of key cytokines implicated in the pathogenesis of psoriasis,

including interleukin-23 (IL-23), interleukin-12 (IL-12), and Type I interferons.[3][4] Given its

therapeutic importance, a robust and sensitive bioanalytical method for the quantification of

Deucravacitinib in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring,

and clinical trials.[5][6] This application note details a validated HPLC-MS/MS method for the

reliable determination of Deucravacitinib in human plasma.

Mechanism of Action of Deucravacitinib
Deucravacitinib selectively inhibits TYK2, which is involved in the intracellular signaling

pathways of several pro-inflammatory cytokines.[4] By binding to the regulatory domain of

TYK2, Deucravacitinib prevents its activation and subsequent downstream signaling.[1] This

targeted action disrupts the IL-23/TH17 and IL-12 signaling pathways, which are pivotal in the

inflammatory processes of psoriasis.[2][7]
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Caption: Deucravacitinib inhibits TYK2 signaling.
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Experimental Protocols
1. Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol outlines the extraction of Deucravacitinib from human plasma.[8][9]

Pipette 100 µL of human plasma (containing K2EDTA as an anticoagulant) into a

polypropylene vial.

Add 50 µL of the internal standard (IS) working solution (Trimethoprim, 500 ng/mL).

Vortex the mixture.

Add 100 µL of 2 mM ammonium formate and vortex again.

Add 1.0 mL of methyl tertiary butyl ether (MTBE) and vortex for 10 minutes at 2500 rpm.

Centrifuge the samples to separate the organic and aqueous layers.

Transfer the supernatant (organic layer) to a clean vial.

Evaporate the solvent to dryness at 40°C under a stream of nitrogen gas.

Reconstitute the dried residue with 500 µL of the mobile phase.

Vortex for 3 minutes.

Transfer the reconstituted sample to an autosampler vial for injection into the HPLC-MS/MS

system.

2. HPLC-MS/MS Analysis

The following parameters are based on a validated method for Deucravacitinib quantification.

[10][11]

Chromatographic Conditions:
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Parameter Value

HPLC System Shimadzu Prominence LC

Column ACE-C18 (4.6 x 100 mm, 5 µm)

Mobile Phase
Methanol and 2 mM Ammonium Formate (80:20

v/v)

Flow Rate 0.9 mL/min

Injection Volume 5 µL

Column Temperature Ambient

Run Time
Shortened run period (specific time not detailed

in source)

Mass Spectrometric Conditions:

Parameter Value

Mass Spectrometer ABSCIEX API 4000

Ionization Source Electrospray Ionization (ESI)

Ionization Mode Positive

Scan Type Multiple Reaction Monitoring (MRM)

MRM Transition (Deucravacitinib) m/z 426.3 → 358.2

MRM Transition (Trimethoprim - IS) m/z 291.1 → 261.1

Collision Energy Optimized for each transition

Gas Settings Optimized for the instrument

Method Validation and Quantitative Data
The described method has been validated according to FDA guidelines.[8]

Linearity:
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The method demonstrated excellent linearity over a concentration range of 0.500 to 601.050

ng/mL in human plasma.[10] The calibration curve was constructed using a weighted (1/x²)

linear regression.[8] The correlation coefficient (r²) was consistently greater than 0.99.[12]

Accuracy and Precision:

The intra-day and inter-day precision and accuracy were evaluated at four quality control (QC)

levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC

(HQC).[8]

QC Level
Concentrati
on (ng/mL)

Intra-day
Precision
(%CV)

Inter-day
Precision
(%CV)

Intra-day
Accuracy
(%)

Inter-day
Accuracy
(%)

LLOQ 0.500 < 15% < 15% 85-115% 85-115%

LQC 1.444 < 15% < 15% 85-115% 85-115%

MQC 240.733 < 15% < 15% 85-115% 85-115%

HQC 456.798 < 15% < 15% 85-115% 85-115%

Data

presented is

a summary of

expected

performance

based on

validated

methods.[8]

[11]

Recovery and Matrix Effect:

The extraction recovery of Deucravacitinib from human plasma was consistent and

reproducible across the QC levels.[9] The matrix effect was assessed to ensure that

endogenous plasma components did not interfere with the quantification of the analyte or the

internal standard.[11]
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QC Level Mean Recovery (%)

LQC ~95-104%

MQC ~95-104%

HQC ~95-104%

Data based on recovery ranges reported for a

similar method in rat plasma.[11]

Stability:

Deucravacitinib was found to be stable in human plasma under various storage and handling

conditions, including bench-top (room temperature), auto-sampler, and long-term freezer

storage.[10]

Experimental Workflow Diagram
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Sample Preparation

HPLC-MS/MS Analysis

Data Processing

1. Plasma Sample (100 µL)

2. Add Internal Standard

3. Vortex

4. Add Ammonium Formate

5. Vortex

6. Add MTBE

7. Vortex & Extract

8. Centrifuge

9. Transfer Supernatant

10. Evaporate to Dryness

11. Reconstitute in Mobile Phase

12. Inject into HPLC

13. Chromatographic Separation

14. Electrospray Ionization

15. Mass Spectrometric Detection (MRM)

16. Peak Integration

17. Quantification using Calibration Curve

18. Report Results
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Caption: HPLC-MS/MS workflow for Deucravacitinib.
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Conclusion
The described HPLC-MS/MS method provides a sensitive, selective, and reliable approach for

the quantification of Deucravacitinib in human plasma.[6] The simple liquid-liquid extraction

procedure and the short chromatographic run time allow for high-throughput analysis, making

this method suitable for pharmacokinetic and clinical studies. The validation data demonstrates

that the method meets the regulatory requirements for bioanalytical method validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15443426#hplc-ms-ms-method-for-deucravacitinib-
quantification-in-plasma]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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